N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride
Overview
Description
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, known for its potential as a calmodulin antagonist, impacts calcium/calmodulin-regulated enzyme activities. It's explored across different studies for its interactions with biological systems, especially in the context of cellular proliferation and enzyme inhibition.
Synthesis Analysis
The synthesis of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride involves attaching a 6-aminohexyl group to a naphthalenesulfonamide structure. This process is critical for creating compounds with specific biological activities, including the inhibition of calmodulin-regulated processes.
Molecular Structure Analysis
The molecular structure of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride exhibits an extended conformation with a linear hexyl group. The structure is stabilized by hydrophobic packing and a hydrogen-bond network, highlighting its potential for biological interactions (Hempel et al., 2005).
Chemical Reactions and Properties
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride interacts with various enzymes and cellular components. It inhibits phospholipid-sensitive Ca2+-dependent protein kinases and affects the Ca2+ signaling pathway. These interactions are crucial for understanding its role in biological systems and potential therapeutic applications (Schatzman et al., 1983).
Physical Properties Analysis
The physical properties, including solubility in water and hydrochloride form stability, make N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride suitable for biological studies. Its hydrophobic nature and interaction with hydrophobic pockets in proteins are significant for its inhibitory action on calmodulin and related enzymes.
Chemical Properties Analysis
Chemically, N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride exhibits a strong affinity for calmodulin, influencing calcium-binding proteins' structure and function. It competes with calmodulin by binding to the same hydrophobic sites, thus inhibiting the calmodulin-dependent activation of enzymes (Tanaka et al., 1982).
Scientific Research Applications
Myeloid Differentiation in HL-60 Cells : A study by Veigl et al. (1986) in "Cancer Research" showed that naphthalene sulfonamide calmodulin antagonists, like N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, induce limited myeloid differentiation in HL-60 cells, indicating a regulatory role for calmodulin in cell differentiation (Veigl et al., 1986).
Interaction with Ca2+-Calmodulin Complex : Research by Tanaka et al. (1982) in "Molecular Pharmacology" found that naphthalenesulfonamide derivatives with chlorine, such as N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, bind to the Ca2+-calmodulin complex through a hydrophobic interaction. This suggests their affinity for the Ca2+-CaM complex and their potential in inhibiting Ca2+-CaM-dependent enzymes (Tanaka et al., 1982).
Inhibition of Protein Kinases : Isoquinolinesulfonamides, including N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, have been shown to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This finding by Hidaka et al. (1984) in "Biochemistry" highlights their potential in drug discovery and therapeutic applications (Hidaka et al., 1984).
Therapeutic Applications in Bladder Cancer : A study by Jan et al. (2000) in "Anticancer Research" demonstrated that W-7, a form of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, causes increases in intracellular free Ca2+ levels in bladder cancer cells, primarily due to extracellular Ca2+ influx. This suggests its potential use in bladder cancer treatment (Jan et al., 2000).
Influence on Vascular Smooth Muscle Function : Asano et al. (1982) in "The Journal of Pharmacology and Experimental Therapeutics" noted that calmodulin antagonists like N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride selectively antagonize specific vascular smooth muscle contractions, highlighting their importance in understanding vascular smooth muscle function (Asano et al., 1982).
Antitumor Activity : Several studies have explored the antitumor properties of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride. For instance, Ito and Hidaka (1983) in "Cancer Letters" reported its effectiveness in inhibiting the growth of solid Sarcoma-180 in mice, highlighting the critical role of the Ca2+-calmodulin system in tumor promotion (Ito & Hidaka, 1983).
Safety And Hazards
- Skin Irritation : May cause skin irritation.
- Eye Irritation : Can lead to serious eye irritation.
- Handling Precautions : Wash skin thoroughly after handling and wear protective gloves/eye protection.
Future Directions
Research on this compound continues, exploring its applications in protein stabilization, drug development, and other areas. Further investigations into its biological effects and potential therapeutic uses are warranted.
properties
IUPAC Name |
N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSVIGHWPLMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79458-81-4 (Parent) | |
Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50977298 | |
Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride | |
CAS RN |
61714-25-8 | |
Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61714-25-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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